2-Cyclopropyl-4-methylpentanoic acid
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Overview
Description
2-Cyclopropyl-4-methylpentanoic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropyl group attached to a pentanoic acid backbone, with a methyl group at the fourth carbon position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methylpentanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the cyclopropyl group into the molecule . Another method involves the use of diazo compounds in the presence of transition metal catalysts to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. The choice of reagents and catalysts is crucial to ensure high yield and purity of the final product. The use of environmentally benign and cost-effective reagents is preferred in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
2-Cyclopropyl-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can introduce strain into the molecule, making it more reactive and capable of forming stable complexes with enzymes and receptors. This reactivity can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane.
Uniqueness
2-Cyclopropyl-4-methylpentanoic acid is unique due to the presence of both a cyclopropyl group and a methyl-substituted pentanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H16O2 |
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Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-cyclopropyl-4-methylpentanoic acid |
InChI |
InChI=1S/C9H16O2/c1-6(2)5-8(9(10)11)7-3-4-7/h6-8H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
PSGARCCCISVQMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1CC1)C(=O)O |
Origin of Product |
United States |
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